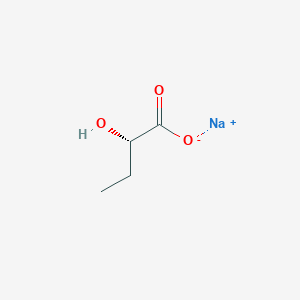

Sodium (S)-2-hydroxybutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(2S)-2-hydroxybutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3.Na/c1-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSCXNXKSOHVSQ-DFWYDOINSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)[O-])O.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)[O-])O.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-2-Hydroxybutanoate: Metabolic Mechanism & In Vitro Quantification Guide

This technical guide details the mechanism of action, metabolic origin, and in vitro experimental characterization of (S)-2-hydroxybutanoate (also known as

Executive Summary

Molecule: (S)-2-Hydroxybutanoate (2-HB)

CAS: 3347-90-8

Role: Metabolic Biomarker, Redox Indicator, Transport Substrate

Distinction: Distinct from the ketone body

This guide delineates the mechanism of accumulation —the competitive shunting of

Mechanism of Action: The "Spillover" Pathway

Unlike traditional ligands that bind receptors to elicit an effect, the "action" of 2-HB is defined by the kinetic competition between cytosolic and mitochondrial enzymes for its precursor,

The Biochemical Origin

-KB is generated primarily during the catabolism of L-threonine and L-methionine. In the liver, the transsulfuration pathway converts homocysteine to cystathionine, which is then cleaved by CystathionineThe Kinetic Competition

Under normal homeostatic conditions,

The Mechanism of 2-HB Formation (Pathological Shunt):

-

Oxidative Stress / Glutathione Demand: High demand for glutathione (GSH) upregulates the transsulfuration pathway, surging the production of Cysteine and its byproduct,

-KB. -

Mitochondrial Saturation: The mitochondrial dehydrogenase complexes become saturated or inhibited (often by high NADH/NAD+ ratios typical of insulin resistance).

-

Cytosolic Reduction: Excess

-KB accumulates in the cytosol. -

Enzymatic Action: Lactate Dehydrogenase (LDH) —specifically the LDH-1 and LDH-2 isoforms (often termed

-Hydroxybutyrate Dehydrogenase, HBDH)—reduces

Redox Coupling

The conversion is directly coupled to the cytosolic redox state:

Visualization: The Metabolic Shunt

The following diagram illustrates the competitive fate of

Caption: The "Spillover" Mechanism. Under oxidative stress,

In Vitro Experimental Framework

To study 2-HB mechanism and flux, researchers must isolate the enzymatic kinetics of HBDH or induce the stress pathway in live cells.

Protocol A: Enzymatic Kinetics (HBDH Assay)

This cell-free assay quantifies the "mechanism" by measuring the conversion rate of

Reagents:

-

Buffer: 50 mM Phosphate Buffer, pH 7.4 (at 37°C).

-

Substrate:

-Ketobutyrate (Sodium salt), 10 mM stock. -

Cofactor: NADH, 0.2 mM (freshly prepared, light sensitive).

-

Enzyme Source: Purified LDH-1 (rabbit muscle or recombinant human) or cell lysate.

Workflow:

-

Blanking: Pipette 190 µL of Phosphate Buffer into a UV-transparent 96-well plate.

-

Cofactor Addition: Add 5 µL NADH (Final conc: ~150 µM).

-

Baseline: Monitor Absorbance at 340 nm for 2 minutes to ensure stability.

-

Initiation: Add 5 µL

-Ketobutyrate (Start with 0.1 mM to 5 mM titration). -

Measurement: Measure kinetic decrease in A340 (consumption of NADH) every 20 seconds for 10 minutes.

-

Calculation: Use the extinction coefficient of NADH (

) to calculate specific activity (U/mg).

Protocol B: Cellular Flux Model (Oxidative Stress Induction)

This protocol induces the physiological mechanism (glutathione demand) in HepG2 hepatocytes to generate 2-HB.

Cell Model: HepG2 (Human liver carcinoma) or Primary Hepatocytes. Inducer: Menadione (Superoxide generator) or Cysteine-free media.

Step-by-Step Methodology:

-

Seeding: Seed HepG2 cells at

cells/well in 6-well plates. Culture in DMEM + 10% FBS until 80% confluence. -

Starvation: Wash cells 2x with PBS. Switch to serum-free media for 4 hours to basalize metabolism.

-

Induction: Treat cells with:

-

Control: Vehicle (DMSO).

-

Stress Condition: Menadione (10 µM - 50 µM) for 2–6 hours.

-

-

Supernatant Collection: Collect media at T=0, T=2, T=6 hours. Centrifuge at 10,000 x g for 5 mins to remove debris.

-

Quantification: Analyze supernatant for 2-HB via LC-MS/MS (Targeted MRM mode).

-

Expected Result: Menadione treatment should increase 2-HB efflux significantly compared to control, correlating with intracellular GSH depletion.

-

Data Presentation & Interpretation

When analyzing 2-HB data, distinguish between kinetic capacity (enzyme amount) and metabolic flux (substrate supply).

| Parameter | 2-Hydroxybutanoate (2-HB) | 3-Hydroxybutanoate (3-HB) |

| Precursor | Acetoacetate | |

| Primary Enzyme | LDH-1 / LDH-2 (HBDH) | 3-HBDH (Mitochondrial) |

| Metabolic Signal | Glutathione Stress / NADH Reductive Stress | Ketogenesis / Fatty Acid Oxidation |

| Receptor Binding | MCT1, MCT2 (Transport only) | HCAR2 (Agonist), FFAR3 |

| Diagnostic Utility | Early Insulin Resistance Marker | Starvation / Ketoacidosis Marker |

Troubleshooting the Mechanism

-

Low 2-HB Signal: Ensure NADH is fresh. In cell culture, if 2-HB is low despite stress, check for MCT1/4 transporter expression—2-HB must be transported out of the cell to be measured in media.

-

High Background: Hemolysis in serum samples releases erythrocyte LDH, artificially elevating HBDH activity.

References

-

Landaas, S. (1975). The formation of 2-hydroxybutyric acid in experimental animals. Clinica Chimica Acta, 58(1), 23-32. Link

-

Gall, W. E., et al. (2010).

-hydroxybutyrate is an early biomarker of insulin resistance and glucose intolerance in a nondiabetic population. PLoS ONE, 5(5), e10883. Link -

Halestrap, A. P. (2012). The monocarboxylate transporter family—Structure and functional characterization. IUBMB Life, 64(1), 1-9. Link

-

Rosalki, S. B., & Wilkinson, J. H. (1960). Reduction of

-ketobutyrate by human serum.[3] Nature, 188, 1110–1111. Link -

Cobb, J. E., et al. (2016). A novel fasting metabolic signature of insulin resistance. Diabetes, 65(1), 123-132. Link

Sources

An In-depth Technical Guide to Sodium (S)-2-hydroxybutanoate: From Metabolic Curiosity to Key Biomarker

Abstract

This technical guide provides a comprehensive overview of Sodium (S)-2-hydroxybutanoate, a molecule that has transitioned from a relatively obscure metabolic byproduct to a significant biomarker in the fields of metabolic disease and oxidative stress. This document eschews a conventional historical narrative of a singular "discovery," instead chronicling the scientific journey that has elevated this chiral molecule's importance. We will delve into its biochemical origins, the stereospecificity that defines its biological relevance, detailed methodologies for its synthesis and analysis, and the causal links between its presence and underlying physiological states. This guide is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound and its role in human metabolism.

The Evolving History: A Story of Emergence, Not Singular Discovery

Unlike compounds with a distinct moment of discovery, the story of this compound is one of gradual recognition. Its parent molecule, butyric acid, was first identified in an impure form in 1814 by the French chemist Michel Eugène Chevreul.[1] However, the specific hydroxylated stereoisomer, (S)-2-hydroxybutanoate, remained a metabolic curiosity for much of the 20th century.

Early investigations into related hydroxybutyric acids, such as gamma-hydroxybutyric acid (GHB), began in the 1870s with Alexander Zaytsev and were later expanded upon by Henri Laborit in the 1960s in the context of neurotransmitter research.[2][3] It is crucial to distinguish these efforts, which focused on the 4-position hydroxy acid, from the study of the alpha-hydroxy acid, 2-hydroxybutanoate.

The first significant insights into 2-hydroxybutyric acid as an endogenous metabolite in mammals appeared in the latter half of the 20th century. A pivotal 1980 study demonstrated the formation of 2-hydroxybutyric acid in animal models, showing its excretion in urine, particularly in states of induced diabetes and ketoacidosis.[2] This research established that amino acids such as methionine and threonine were its metabolic precursors.[2]

The true turning point in the scientific history of 2-hydroxybutanoate came with the advent of advanced metabolomics. A landmark 2010 publication by Gall et al. identified alpha-hydroxybutyrate as a top-ranked biomarker for insulin resistance in a non-diabetic population, heralding its arrival as a molecule of significant clinical interest.[4][5][6] This study, and others that followed, solidified the understanding that elevated levels of 2-hydroxybutanoate are an early indicator of metabolic dysregulation, shifting its status from a simple metabolic byproduct to a key biomarker for metabolic syndrome and oxidative stress.[7][8][9]

The Biochemical Significance of (S)-2-hydroxybutanoate

(S)-2-hydroxybutanoate, also referred to as L-2-hydroxybutyrate, is the biologically relevant enantiomer found in human metabolic pathways.[10] Its presence and concentration are intimately linked to cellular redox balance and the metabolism of specific amino acids.

Metabolic Origins and the Link to Oxidative Stress

(S)-2-hydroxybutanoate is not a primary metabolite but rather a byproduct of two major metabolic pathways: the catabolism of L-threonine and the synthesis of the antioxidant glutathione.[8] Under conditions of oxidative stress, there is an increased demand for glutathione. This leads to an upregulation of the transsulfuration pathway to produce the glutathione precursor, L-cysteine. A key step in this pathway is the cleavage of cystathionine, which also releases α-ketobutyrate as a byproduct.[8]

Simultaneously, conditions of metabolic stress can lead to an increase in the catabolism of amino acids like threonine and methionine, which also generates α-ketobutyrate.[2] When the concentration of α-ketobutyrate rises, and in the presence of an elevated NADH/NAD+ ratio (a hallmark of oxidative stress), the enzyme lactate dehydrogenase (LDH) reduces α-ketobutyrate to (S)-2-hydroxybutanoate.[3][9]

This metabolic overflow is the primary reason why (S)-2-hydroxybutanoate is considered a reliable biomarker for oxidative stress and insulin resistance.[3][7]

The Importance of Stereochemistry

Chirality plays a crucial role in the biological activity of many molecules, and 2-hydroxybutanoic acid is no exception.[10] It exists as two enantiomers: (S)-2-hydroxybutanoic acid and (R)-2-hydroxybutanoic acid. Research indicates that the (S)-enantiomer is the predominant form produced in human metabolism. For instance, one study found that only L-2-hydroxybutyrate (the S-enantiomer) was detectable in human renal tissues.[1] While direct comparative studies on the biological activities of the two enantiomers of 2-hydroxybutyrate are not abundant, the stereospecificity of enzymes like lactate dehydrogenase strongly favors the production of the (S)-form from α-ketobutyrate. The differential effects of enantiomers are well-documented for the related molecule, beta-hydroxybutyrate, where the R and S forms have distinct impacts on cellular electrophysiology, underscoring the principle that stereochemistry is critical to biological function.[11]

Synthesis and Characterization

The ability to study (S)-2-hydroxybutanoate relies on the availability of high-purity standards. Modern synthetic chemistry allows for the stereospecific synthesis of the (S)-enantiomer, a significant advancement from historical methods for producing racemic alpha-hydroxy acids.

Historical vs. Modern Synthetic Approaches

Historically, the synthesis of alpha-hydroxy acids often involved non-stereospecific methods such as the hydrolysis of α-halocarboxylic acids or the hydrolysis of cyanohydrin intermediates formed from aldehydes or ketones.[12] These methods would typically yield a racemic mixture of the (S) and (R) enantiomers, requiring subsequent resolution steps to isolate the desired enantiomer.

Modern approaches, however, allow for direct stereospecific synthesis. A common and effective method for producing (S)-2-hydroxybutanoic acid is through the diazotization of the readily available and chiral amino acid, L-2-aminobutyric acid ((S)-2-aminobutanoic acid).

Experimental Protocol: Stereospecific Synthesis of (S)-2-hydroxybutanoic acid

The following protocol is based on established methods for the conversion of an alpha-amino acid to an alpha-hydroxy acid with retention of stereochemistry.

Materials:

-

(S)-2-aminobutanoic acid

-

1N Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Methyl tert-butyl ether (MTBE)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated brine solution

-

Deionized water

Procedure:

-

Dissolution: Dissolve (S)-2-aminobutanoic acid in 1N sulfuric acid in a flask suitable for cooling.

-

Cooling: Cool the solution to -5 °C in an ice-salt bath.

-

Diazotization: Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise to the cooled amino acid solution, maintaining the temperature at or below -5 °C.

-

Stirring: Continue stirring the reaction mixture at -5 °C for 30 minutes after the addition is complete.

-

Warming: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2 hours.

-

Acidification: Cool the mixture to 0 °C and adjust the pH to 1 by adding sulfuric acid.

-

Extraction: Add sodium chloride to saturate the aqueous phase, then extract the product with methyl tert-butyl ether. Repeat the extraction multiple times to ensure complete recovery.

-

Washing and Drying: Combine the organic extracts and wash with saturated brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure to yield (S)-2-hydroxybutanoic acid as a pale yellow solid or viscous oil.

Causality of Experimental Choices:

-

Low Temperature (-5 °C): The diazotization reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. Maintaining a low temperature prevents decomposition and unwanted side reactions.

-

Slow Addition of Sodium Nitrite: This ensures that the concentration of nitrous acid (formed in situ) remains low, preventing side reactions and controlling the reaction rate and temperature.

-

Acidification to pH 1: This step ensures that the product, a carboxylic acid, is fully protonated and therefore more soluble in the organic extraction solvent (MTBE).

-

Use of MTBE: MTBE is a good solvent for the product and is less volatile and less prone to peroxide formation than diethyl ether, making it a safer choice for extraction.

Analytical Methodologies

Accurate quantification of (S)-2-hydroxybutanoate in biological matrices is essential for its use as a biomarker. Due to its chiral nature and the complexity of biological samples, this requires sophisticated analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Chiral Separation: A Critical Step

Because the biological effects of molecules can be stereospecific, it is often necessary to separate and quantify the individual enantiomers of 2-hydroxybutanoate. This can be achieved through two main strategies:

-

Indirect Separation: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) chromatography column.

-

Direct Separation: The sample is passed through a chiral chromatography column. The stationary phase of the column is itself enantiomerically pure and interacts differently with the (S) and (R) enantiomers, causing them to separate.

Experimental Protocol: Quantification in Urine by GC-MS

This protocol provides a general framework for the analysis of 2-hydroxybutanoate in urine using GC-MS, incorporating a derivatization step to improve volatility and chromatographic performance.

Materials:

-

Urine sample

-

Internal standard (e.g., a stable isotope-labeled version of 2-hydroxybutanoic acid)

-

Hydroxylamine solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

GC-MS system with a suitable capillary column (e.g., DB-5MS)

Procedure:

-

Sample Preparation: Thaw the urine sample and centrifuge to remove particulates.

-

Internal Standard Spiking: Add a known amount of the internal standard to an aliquot of the urine sample.

-

Oximation: Treat the sample with a hydroxylamine solution to convert keto acids to their oxime derivatives, which improves chromatographic separation and reduces peak tailing.

-

Liquid-Liquid Extraction: Acidify the sample and extract the organic acids with an organic solvent like ethyl acetate.

-

Drying: Evaporate the organic extract to dryness under a stream of nitrogen.

-

Derivatization: Add the derivatizing agent (BSTFA) to the dried residue and heat to convert the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) derivatives. This increases the volatility of the analyte for GC analysis.

-

GC-MS Analysis: Inject the derivatized sample onto the GC-MS system. The separation is performed on the capillary column, and the mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity.

Self-Validation and Causality:

-

Internal Standard: The use of a stable isotope-labeled internal standard is crucial for accurate quantification. It co-elutes with the analyte and experiences similar matrix effects and variations in extraction and derivatization efficiency, allowing for reliable normalization of the signal.

-

Derivatization: The conversion to TMS derivatives is essential as it makes the polar hydroxy acid volatile enough to pass through the gas chromatograph. Without this step, the analyte would not be amenable to GC analysis.

-

MS Detection: Mass spectrometry provides high specificity, allowing the analyte to be distinguished from other co-eluting compounds based on its unique mass-to-charge ratio and fragmentation pattern.

Experimental Protocol: Quantification in Plasma by LC-MS/MS

LC-MS/MS is another powerful technique for the analysis of 2-hydroxybutanoate, particularly when chiral separation is required. This protocol outlines a method using chiral derivatization.

Materials:

-

Plasma sample

-

Acetonitrile

-

Chiral derivatizing agent (e.g., (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine - PMP)

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Protein Precipitation: Add cold acetonitrile to the plasma sample to precipitate proteins. Centrifuge to pellet the proteins.

-

Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.

-

Drying: Evaporate the supernatant to dryness.

-

Chiral Derivatization: Reconstitute the residue in a reaction buffer and add the chiral derivatizing agent (PMP). Incubate to allow the formation of diastereomers.

-

LC-MS/MS Analysis: Inject the derivatized sample onto the LC-MS/MS system. The diastereomers are separated on the C18 column, and the tandem mass spectrometer is used for sensitive and specific quantification in MRM mode.

Causality and Self-Validation:

-

Protein Precipitation: This is a necessary first step to remove the abundant proteins in plasma, which would otherwise interfere with the analysis and damage the LC column.

-

Chiral Derivatization: The use of a chiral derivatizing agent like PMP creates diastereomeric pairs that can be separated on a standard achiral C18 column, obviating the need for a more specialized and expensive chiral column.[1] The derivatization also introduces an easily ionizable group, which can significantly enhance the detection sensitivity in the mass spectrometer.[1]

-

Tandem MS (MS/MS): The use of MRM provides two levels of mass filtering, dramatically increasing the signal-to-noise ratio and ensuring that the quantified signal is truly from the analyte of interest, which is critical for complex biological matrices.

Quantitative Data Summary

The concentration of 2-hydroxybutyric acid in various biological fluids has been reported in the literature. These values can vary based on the analytical method used and the physiological state of the individual.

| Biological Matrix | Typical Concentration Range (µM) | Analytical Method(s) |

| Blood/Plasma | 8.0 - 80.0 | GC-MS, LC-MS/MS |

| Cerebrospinal Fluid (CSF) | ~37.0 ± 24.0 | GC-MS, LC-MS/MS |

| Saliva | ~10.42 ± 9.20 | GC-MS, LC-MS/MS |

| Urine | Highly variable | GC-MS, LC-MS/MS, NMR |

Data compiled from Sousa et al. (2021).[9]

Conclusion and Future Perspectives

The journey of this compound from a metabolic footnote to a clinically relevant biomarker is a testament to the power of advancing analytical technologies. Its history is not one of a single breakthrough but of a steady accumulation of knowledge, culminating in its recognition as an early warning sign for insulin resistance and oxidative stress. For researchers in drug development and metabolic disease, a thorough understanding of its biochemical origins and the technical nuances of its analysis is paramount.

The stereospecificity of its formation and its direct link to fundamental metabolic pathways make it a valuable tool for probing cellular health. As our understanding of metabolic dysregulation continues to evolve, the role of (S)-2-hydroxybutanoate as both a diagnostic marker and a subject of further research is likely to expand. Future investigations may focus on elucidating the specific signaling roles of this molecule, beyond its status as a metabolic byproduct, and on developing even more sensitive and high-throughput methods for its quantification in clinical settings.

References

- Cheng, Q.-Y., Xiong, J., Wang, F., Yuan, B.-F., & Feng, Y.-Q. (2018). Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers. Chinese Chemical Letters, 29(1), 115-118.

- Chevreul, M. E. (1814). Recherches chimiques sur les corps gras d'origine animale.

- Landaas, S. (1980). The formation of 2-hydroxybutyric acid in experimental animals. Clinical Chimica Acta, 105(2), 169-177.

-

Rupa Health. (n.d.). 2-Hydroxybutyric Acid. Retrieved from [Link]

-

Wikipedia. (n.d.). γ-Hydroxybutyric acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Hydroxybutyric acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxybutyric acid. Retrieved from [Link]

- Sousa, A. P., Cunha, D. M., & Marques, C. (2021). Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance?. Metabolites, 11(12), 835.

-

HealthMatters.io. (n.d.). 2-Hydroxybutyric acid - Organic Acids - Lab Results explained. Retrieved from [Link]

- Zhang, Y., et al. (2022). Differential Effects of Beta-Hydroxybutyrate Enantiomers on Induced Pluripotent Stem Derived Cardiac Myocyte Electrophysiology. Biomolecules, 12(10), 1500.

- Lee, H., & Lee, S. (2014). A surrogate analyte-based LC–MS/MS method for the determination of γ-hydroxybutyrate (GHB) in human urine and variation of endogenous urinary concentrations of GHB. Journal of Pharmaceutical and Biomedical Analysis, 96, 293-300.

- Stewart, L. M., et al. (2024). Roles of the oncometabolite enantiomers of 2-hydroxyglutarate and their metabolism by diverse dehydrogenases. Essays in Biochemistry, 68(4), 543-556.

- Gall, W. E., et al. (2010).

- Pinto, G. P., et al. (2023). Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. Metabolites, 13(7), 835.

- Semaan, J., & Martin, P. D. (2011). Enantiomeric metabolic interactions and stereoselective human methadone metabolism. Drug Metabolism and Disposition, 39(11), 2117-2124.

- Šimek, P., & Hanzlíková, D. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In Methods in Molecular Biology (Vol. 2881, pp. 147-164). Humana, New York, NY.

-

Gall, W. E., et al. (n.d.). α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population. ResearchGate. Retrieved from [Link]

-

Lee, H., & Lee, S. (2014). A surrogate analyte-based LC-MS/MS method for the determination of γ-hydroxybutyrate (GHB) in human urine and variation of endogenous urinary concentrations of GHB. PubMed. Retrieved from [Link]

-

Gall, W. E., et al. (2010). alpha-hydroxybutyrate is an early biomarker of insulin resistance and glucose intolerance in a nondiabetic population. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Alpha hydroxycarboxylic acid. Retrieved from [Link]

- Stuart, J. A., & Brown, M. F. (1998). D- and L-β-Hydroxybutyrate Dehydrogenases and the Evolution of Ketone Body Metabolism in Gastropod Molluscs. The Biological Bulletin, 195(1), 89-97.

-

ResearchGate. (n.d.). Synthesis of isomeric hydroxybutyric acids. Retrieved from [Link]

-

The University of Chicago Press Journals. (n.d.). D- and L-β-Hydroxybutyrate Dehydrogenases and the Evolution of Ketone Body Metabolism in Gastropod Molluscs. Retrieved from [Link]

- Li, M., et al. (2018). Separation and determination of the enantiomers of lactic acid and 2-hydroxyglutaric acid by chiral derivatization combined with gas chromatography and mass spectrometry.

- Google Patents. (n.d.). CN113651684A - Preparation method of 4-hydroxy-2-butynoic acid.

-

Klavins, K. (2021, January 4). How to quantify 200 metabolites with one LC-MS/MS method? [Video]. YouTube. [Link]

- Cheng, Q.-Y., et al. (2018). Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers. Chinese Chemical Letters, 29(1), 115-118.

- van Rijt, W. J., et al. (2021). Enantiomeric specific pharmacokinetics of D,L-3-hydroxybutyrate: toward improved treatment for multiple acyl-CoA dehydrogenase deficiency. Journal of inherited metabolic disease, 44(3), 659-670.

- Butyrate- and Beta-Hydroxybutyrate-Mediated Effects of Interventions with Pro- and Prebiotics, Fasting, and Caloric Restrictions on Depression: A Systematic Review and Meta-Analysis. (2024). Nutrients, 16(12), 1937.

- HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate: Development and clinical significance. (2025).

-

ResearchGate. (n.d.). GC-MS-MS Determination of Gamma-hydroxybutyrate in Blood and Urine. Retrieved from [Link]

Sources

- 1. 2 Hydroxybutyric Acid-Producing Bacteria in Gut Microbiome and Fusobacterium nucleatum Regulates 2 Hydroxybutyric Acid Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The formation of 2-hydroxybutyric acid in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Hydroxybutyric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. US3823187A - Production of l(-)-gamma-amino-alpha-hydroxybutyric acid - Google Patents [patents.google.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-Hydroxybutyric Acid | Rupa Health [rupahealth.com]

- 8. 2-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 9. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CAS 3347-90-8: (S)-2-Hydroxybutyric acid | CymitQuimica [cymitquimica.com]

- 11. Differential Effects of Beta-Hydroxybutyrate Enantiomers on Induced Pluripotent Stem Derived Cardiac Myocyte Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alpha hydroxycarboxylic acid - Wikipedia [en.wikipedia.org]

Methodological & Application

The Versatile Chiral Building Block: A Guide to the Synthetic Applications of Sodium (S)-2-hydroxybutanoate

Introduction: The Significance of Chiral Building Blocks in Modern Synthesis

In the landscape of contemporary drug discovery and development, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule, its stereochemistry, can profoundly influence its biological activity. It is this principle that elevates the importance of chiral building blocks—enantiopure molecules that serve as foundational components in the synthesis of complex, stereochemically defined targets.[1] Among these, Sodium (S)-2-hydroxybutanoate, and its corresponding free acid, (S)-2-hydroxybutanoic acid, have emerged as valuable and versatile C4 chiral synthons.

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into its fundamental properties, explore key synthetic transformations with detailed, field-proven protocols, and showcase its application in the synthesis of a pharmaceutically relevant molecule. Our focus will be on not just the procedural steps, but the underlying chemical principles that govern these transformations, empowering the reader to adapt and innovate in their own synthetic endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is the bedrock of successful process development. This compound is a stable, water-soluble solid, making it a convenient form for storage and handling.[2] The free acid, (S)-2-hydroxybutanoic acid, is a viscous liquid soluble in water and polar organic solvents.[3]

| Property | Value | Reference |

| Molecular Formula | C₄H₇NaO₃ | [4] |

| Molecular Weight | 126.09 g/mol | [4] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 133-135 °C | [2] |

| Solubility | Soluble in water | [2] |

| Optical Purity | Typically ≥99% | [5] |

Core Synthetic Transformations: Protocols and Mechanistic Insights

This compound offers two primary reactive handles: the carboxylate and the secondary hydroxyl group. The stereocenter at the C2 position is the cornerstone of its utility as a chiral building block. The following protocols detail common and powerful transformations, providing a launchpad for more complex synthetic sequences.

Esterification of the Carboxyl Group: The Fischer-Speier Esterification

The conversion of the carboxylic acid to an ester is a frequent initial step to enhance solubility in organic solvents and to protect the carboxyl group from undesired reactions. The Fischer-Speier esterification is a classic, acid-catalyzed method to achieve this transformation.[6]

Causality of Experimental Choices:

-

Acid Catalyst: A strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the alcohol.[2]

-

Excess Alcohol: The reaction is an equilibrium process.[7] By using the alcohol as the solvent (a large excess), Le Châtelier's principle dictates that the equilibrium will shift towards the product side, maximizing the yield of the ester.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.[8]

-

Aqueous Work-up with Sodium Bicarbonate: The reaction is quenched with water, and a weak base like sodium bicarbonate (NaHCO₃) is used to neutralize the acid catalyst and any unreacted carboxylic acid, facilitating their removal from the organic phase.[8]

Detailed Protocol: Synthesis of Ethyl (S)-2-hydroxybutanoate

-

Reaction Setup: To a solution of (S)-2-hydroxybutanoic acid (1.0 eq) in anhydrous ethanol (10-20 volumes), cautiously add concentrated sulfuric acid (0.1-0.2 eq) with stirring.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.[8]

-

Dissolve the residue in ethyl acetate (10 volumes).

-

Wash the organic phase sequentially with water (2 x 5 volumes), saturated aqueous sodium bicarbonate solution (2 x 5 volumes) until effervescence ceases, and finally with brine (1 x 5 volumes).[8]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude ethyl (S)-2-hydroxybutanoate.[8]

-

-

Purification: The crude product can be purified by vacuum distillation to yield the pure ester.

Caption: Fischer Esterification Workflow.

Oxidation of the Secondary Hydroxyl Group: Accessing the Chiral α-Keto Ester

Oxidation of the secondary alcohol in ethyl (S)-2-hydroxybutanoate provides access to the corresponding α-keto ester, ethyl (S)-2-oxobutanoate. This is a valuable intermediate for various carbon-carbon bond-forming reactions. The Swern oxidation is a mild and efficient method for this transformation, avoiding the use of heavy metals.[4]

Causality of Experimental Choices:

-

Activation of DMSO: Oxalyl chloride or trifluoroacetic anhydride reacts with dimethyl sulfoxide (DMSO) at low temperatures (typically -78 °C) to form an electrophilic sulfur species, the chlorosulfonium salt. This low temperature is crucial to prevent side reactions and decomposition of the reactive intermediate.[8]

-

Addition of the Alcohol: The alcohol attacks the electrophilic sulfur atom, forming an alkoxysulfonium salt.

-

Addition of a Hindered Base: A non-nucleophilic, hindered base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is added to deprotonate the carbon bearing the oxygen, initiating an intramolecular E2-like elimination to form the ketone, dimethyl sulfide, and the protonated base.[4] The use of a hindered base prevents it from acting as a nucleophile.

-

Aqueous Work-up: The reaction is quenched with water, and a mild acid may be used to neutralize the excess base.

Detailed Protocol: Swern Oxidation of Ethyl (S)-2-hydroxybutanoate

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Activation: Add a solution of DMSO (2.4 eq) in DCM dropwise to the oxalyl chloride solution, maintaining the temperature below -60 °C. Stir the mixture for 10 minutes.

-

Alcohol Addition: Add a solution of ethyl (S)-2-hydroxybutanoate (1.0 eq) in DCM dropwise, again keeping the internal temperature below -60 °C. Stir for 20 minutes.

-

Elimination: Add triethylamine (5.0 eq) dropwise. After the addition is complete, stir the reaction mixture at -78 °C for 10 minutes, then allow it to warm to room temperature and stir for 1 hour.

-

Work-up:

-

Add water to quench the reaction.

-

Adjust the pH to ~4 with 1 M HCl.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude ethyl (S)-2-oxobutanoate can be purified by flash column chromatography on silica gel.

Caption: Swern Oxidation Workflow.

Inversion of Stereochemistry: The Mitsunobu Reaction

The ability to invert the stereochemistry at a chiral center is a powerful tool in asymmetric synthesis. The Mitsunobu reaction allows for the conversion of an alcohol to a variety of functional groups with complete inversion of configuration.[9] This is particularly useful for accessing the (R)-enantiomer from the readily available (S)-starting material.

Causality of Experimental Choices:

-

Activation of the Alcohol: Triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), react to form a phosphonium salt. The alcohol then adds to this species to form an alkoxyphosphonium salt, which is an excellent leaving group.[10]

-

Nucleophilic Attack: A suitable pronucleophile, such as a carboxylic acid (e.g., benzoic acid), attacks the carbon bearing the activated hydroxyl group in an Sₙ2 fashion, leading to inversion of stereochemistry.[11]

-

Hydrolysis: The resulting ester can then be hydrolyzed under basic conditions to yield the inverted alcohol.

Detailed Protocol: Inversion of Ethyl (S)-2-hydroxybutanoate to Ethyl (R)-2-hydroxybutanoate

-

Reaction Setup: To a solution of ethyl (S)-2-hydroxybutanoate (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF) (0.2 M) at 0 °C under a nitrogen atmosphere, add DIAD (1.2 eq) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up and Purification of the Intermediate Ester:

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to isolate the intermediate benzoate ester.

-

-

Hydrolysis to the Inverted Alcohol:

-

Dissolve the purified ester in a mixture of methanol and water.

-

Add a base such as sodium hydroxide or potassium carbonate and stir at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Neutralize the reaction mixture with a mild acid and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify by column chromatography or distillation to obtain ethyl (R)-2-hydroxybutanoate.

-

Application in Drug Synthesis: The Case of Levetiracetam

A compelling demonstration of the utility of (S)-2-hydroxybutanoic acid as a chiral building block is its role in the synthesis of Levetiracetam, an anti-epileptic drug.[3] A key intermediate in its synthesis is (S)-2-aminobutanamide. While this can be produced through various routes, one synthetic pathway starts from (S)-2-hydroxybutanoic acid. The transformation involves the conversion of the hydroxyl group to an amino group, typically via an intermediate sulfonate or halide, followed by amidation.

The synthesis of (S)-2-aminobutanamide from (S)-2-aminobutyric acid, which can be obtained from (S)-2-hydroxybutanoic acid, is well-documented.[6]

Caption: Synthetic Pathway to Levetiracetam.

Analysis of Chiral Purity: Ensuring Enantiomeric Excess

Verifying the enantiomeric purity of the products derived from these reactions is critical. Chiral Gas Chromatography (GC) is a powerful technique for this purpose, particularly for volatile derivatives like esters.

Principle of Chiral GC: Chiral GC columns contain a stationary phase that is itself chiral, often a cyclodextrin derivative.[12] The enantiomers of the analyte interact diastereomerically with the chiral stationary phase, leading to different retention times and thus, separation.

Protocol Outline: Chiral GC Analysis of Ethyl 2-hydroxybutanoate Enantiomers

-

Column: A chiral GC column, such as one with a β-cyclodextrin-based stationary phase (e.g., Astec® CHIRALDEX™ B-DP), is suitable.[5]

-

Sample Preparation: Dissolve a small amount of the ethyl 2-hydroxybutanoate product in a suitable solvent (e.g., hexane or dichloromethane).

-

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Detector (FID) Temperature: 250 °C

-

Oven Program: Isothermal at a temperature optimized for separation (e.g., 70 °C), or a temperature gradient.[5]

-

Carrier Gas: Hydrogen or Helium.

-

-

Analysis: Inject a small volume of the sample. The two enantiomers will appear as separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Conclusion

This compound is a highly valuable and versatile chiral building block with broad applications in modern organic synthesis. Its readily available, enantiopure nature, combined with the reactivity of its hydroxyl and carboxyl functional groups, provides a reliable platform for the construction of complex chiral molecules. The protocols detailed in this application note for esterification, oxidation, and stereochemical inversion, along with the example of its application in the synthesis of Levetiracetam, are intended to serve as a practical guide for researchers. A thorough understanding of the underlying chemical principles and meticulous attention to experimental detail will enable the full potential of this important chiral synthon to be realized in the pursuit of novel and impactful chemical entities.

References

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

- Google Patents. (2016, April 13). CN105481703A - Method for synthesizing (S)-2-aminobutanol.

-

ChemBK. (2024, April 9). sodium 2-hydroxybutanoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

-

YouTube. (2020, May 8). Swern oxidation of primary and secondary alcohols. Retrieved from [Link]

-

ResearchGate. (2017, March 21). (PDF) Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Retrieved from [Link]

- Google Patents. (2009, November 11). CN101575300A - Production method of S-2-aminobutanamide.

-

ResearchGate. Pathway from (S)-2-aminobutyric acid to (S)-2-aminobutanol. Retrieved from [Link]

-

PMC. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

-

ResearchGate. (PDF) Application of Dess-Martin oxidation in total synthesis of natural products. Retrieved from [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. Retrieved from [Link]

-

Michigan State University. Swern Oxidation Proceedure. Retrieved from [Link]

-

Restek. A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

- Google Patents. (2016, June 8). CN105646265A - Method for synthesizing (S)-2-aminobutanamide.

-

ACS Publications. Dess−Martin Periodinane Oxidation of Alcohols in the Presence of Stabilized Phosphorus Ylides: A Convenient Method for the Homologation of Alcohols via Unstable Aldehydes. Retrieved from [Link]

-

Patsnap. Preparation method of (S)-(+)-2-aminobutanamide hydrochloride. Retrieved from [Link]

-

PMC. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Retrieved from [Link]

-

eScholarship.org. (2024, June 1). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Retrieved from [Link]

-

YouTube. (2024, January 10). Mitsunobu Reaction. Retrieved from [Link]

-

Organic Syntheses. Synthesis of. Retrieved from [Link]

-

Chem-Station. (2014, March 10). Mitsunobu Reaction. Retrieved from [Link]

-

ChemRxiv. Adaptation of Chiral GC into existing undergraduate labs to improve student appreciation of stereochemistry. Retrieved from [Link]

-

MDPI. Chiral Drug Analysis in Forensic Chemistry: An Overview. Retrieved from [Link]

Sources

- 1. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. GCによる2-ヒドロキシ-2-メチル 酪酸 エチル エステルエナンチオマーの分析、Astec® CHIRALDEX™ B-DP suitable for GC | Sigma-Aldrich [sigmaaldrich.com]

- 6. CN105646265A - Method for synthesizing (S)-2-aminobutanamide - Google Patents [patents.google.com]

- 7. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 8. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitsunobu Reaction [organic-chemistry.org]

- 11. escholarship.org [escholarship.org]

- 12. gcms.cz [gcms.cz]

Application Note: Precision Quantitation of (S)-2-Hydroxybutanoate by GC-MS

Executive Summary

(S)-2-Hydroxybutanoate (2-HB), also known as

This guide details a high-sensitivity protocol for the quantification of 2-HB in biological matrices (plasma, serum, urine). We focus on Silylation with BSTFA as the industry-standard approach due to its balance of reaction speed, derivative stability, and excellent chromatographic properties on non-polar columns.

Key Technical Insights:

-

Target Isomer: The (S)-enantiomer is the predominant endogenous form derived from L-threonine and methionine catabolism. Standard achiral GC-MS on a 5% phenyl column measures total 2-HB, which is acceptable for most metabolic profiling as the (R)-enantiomer is negligible in typical human physiology.

-

Derivatization Choice: We utilize BSTFA + 1% TMCS to form the di-TMS (trimethylsilyl) derivative. This replaces active hydrogens on both the hydroxyl (-OH) and carboxyl (-COOH) groups, rendering the molecule volatile and thermally stable.

-

Quantification: Selected Ion Monitoring (SIM) is employed to achieve limits of detection (LOD) in the low micromolar range (<5 µM).

Chemical Mechanism & Reaction Logic

The derivatization process involves nucleophilic attack by the silylating agent on the active hydrogens of 2-HB. The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst to ensure complete derivatization of the sterically hindered secondary hydroxyl group.

Reaction:

-

Analyte: 2-Hydroxybutyric Acid (

, MW 104.1) -

Derivative: 2-Hydroxybutyric Acid, di-TMS ester (

, MW 248.5) -

Mass Shift: The derivatization adds two TMS groups (

), increasing the molecular weight by 144.4 Da.

Visualization: Derivatization Pathway

Figure 1: Reaction scheme transforming polar 2-HB into its volatile di-TMS derivative suitable for GC analysis.

Materials & Reagents

| Component | Specification | Purpose |

| Analyte Standard | (S)-2-Hydroxybutyric acid sodium salt (Sigma-Aldrich) | Calibration curves |

| Internal Standard (IS) | 2-Hydroxybutyric-d3 acid (or 3-HB-d4) | Normalization of recovery/injection errors |

| Derivatizing Agent | BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Silylation reagent |

| Solvent A | Ethyl Acetate (HPLC Grade) | Extraction solvent |

| Solvent B | Pyridine (Anhydrous) | Solvent/Catalyst for derivatization |

| Acidifier | HCl (5 M) | Protonate carboxyl groups for extraction |

Experimental Protocol

Phase 1: Sample Preparation (Extraction)

Rationale: Direct derivatization of aqueous samples is impossible as water hydrolyzes silyl reagents. Liquid-Liquid Extraction (LLE) is used to isolate organic acids.

-

Aliquot: Transfer 50 µL of serum/plasma to a 1.5 mL microcentrifuge tube.

-

Internal Standard: Add 10 µL of Internal Standard solution (1 mM 2-HB-d3). Vortex 10s.

-

Acidification: Add 10 µL of 5 M HCl.

-

Note: Acidification converts the salt form (butanoate) to the protonated acid (butanoic acid), driving it into the organic phase.

-

-

Extraction: Add 200 µL of Ethyl Acetate. Vortex vigorously for 1 min.

-

Separation: Centrifuge at 10,000 x g for 5 mins.

-

Transfer: Transfer 150 µL of the upper organic layer (Ethyl Acetate) to a glass GC vial insert.

-

Drying: Evaporate to complete dryness under a gentle stream of Nitrogen at 35-40°C.

-

Critical Control Point: Ensure zero moisture remains. Traces of water will quench the BSTFA reaction.

-

Phase 2: Derivatization (Silylation)[1][2]

-

Reconstitution: Add 50 µL of Anhydrous Pyridine to the dried residue. Vortex 10s.

-

Reagent Addition: Add 50 µL of BSTFA + 1% TMCS. Cap tightly immediately.

-

Reaction: Incubate at 60°C for 30 minutes in a heating block.

-

Alternative: For high-throughput, use Microwave-Assisted Derivatization (MAD) at 800W for 2 minutes.

-

-

Cooling: Allow to cool to room temperature (approx. 10 mins).

-

Injection: Transfer to autosampler. Inject 1 µL immediately.

Phase 3: GC-MS Acquisition Parameters

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

| Parameter | Setting | Rationale |

| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | Standard non-polar phase for metabolite separation. |

| Inlet | Splitless (or 1:10 Split for high conc.) | Splitless maximizes sensitivity for trace biomarkers. |

| Inlet Temp | 250°C | Ensures rapid volatilization of the derivative. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Optimal linear velocity for separation. |

| Oven Program | 60°C (1 min hold) | Slow ramp initially separates 2-HB from 3-HB and lactate. |

| Transfer Line | 280°C | Prevents condensation of high-boiling matrix components. |

| Ion Source | EI (70 eV), 230°C | Standard ionization energy. |

| Acquisition | SIM (Selected Ion Monitoring) | Maximizes signal-to-noise ratio. |

SIM Table (Quantification Ions)

| Analyte | Ret. Time (approx) | Target Ion (Quant) | Qualifier Ions |

| 2-HB-diTMS | 4.8 min | 205 | 190, 233 |

| 2-HB-d3-diTMS (IS) | 4.8 min | 208 | 193, 236 |

-

m/z 233: [M-15]

(Loss of methyl group from TMS). -

m/z 190: Characteristic fragment for alpha-hydroxy acids.

-

m/z 205: [M-43]

(Loss of propyl/rearrangement). Note: This ion is often the most specific and stable for quantification in complex serum matrices.

Workflow Visualization

Figure 2: Step-by-step sample preparation and analysis workflow.

Quality Control & Validation Criteria

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

-

Linearity: Calibration curve (0.5 – 100 µM) must show

. -

Recovery: Spike recovery should be within 85-115%.

-

Stability: Derivatized samples are stable for 24 hours at room temperature. For longer storage, keep at -20°C (anhydrous).

-

Interference Check: Monitor m/z 147 (cyclotrisiloxane). High abundance indicates column bleed or reagent degradation.

-

Isomer Separation: 2-HB (alpha) elutes before 3-HB (beta). Ensure baseline resolution between these isomers (typically separated by >0.5 min).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Response | Moisture in sample | Ensure drying step is complete. Use fresh anhydrous pyridine. |

| Tailing Peaks | Active sites in liner/column | Replace inlet liner (deactivated splitless). Trim column. |

| Missing Peaks | Incomplete reaction | Check heating block temp. Ensure BSTFA is not expired (clear liquid). |

| Extra Peaks | Incomplete silylation | Increase reaction time to 60 min or add more catalyst (TMCS). |

References

-

Validation of a Microwave-Assisted Derivatization GC-MS Method for 2-Hydroxybutyrate. Source: MDPI Molecules, 2022. Significance: Validates m/z 205 as the primary quantifier and establishes stability protocols.

-

GC-MS Based Metabolomics: Identification of 2-hydroxybutyrate as a Biomarker. Source: NIH / PubMed Central. Significance: Establishes the biological relevance of 2-HB in insulin resistance.

-

Comparison of MTBSTFA and BSTFA in Derivatization. Source: Talanta (via ResearchGate). Significance: Technical comparison of silylation reagents, supporting BSTFA for sterically hindered hydroxyls in high-throughput settings.

-

NIST Chemistry WebBook: 2-Hydroxybutyric acid, 2TMS derivative. Source: NIST Standard Reference Data. Significance: Verification of mass spectrum and molecular weight (248.46 Da).

Troubleshooting & Optimization

improving yield of Sodium (S)-2-hydroxybutanoate synthesis

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Optimizing Yield & Purity of Sodium (S)-2-Hydroxybutanoate

Introduction: Defining the Target

This guide addresses the synthesis and purification of This compound (also known as Sodium (S)-

CRITICAL DISTINCTION: Do not confuse this with 3-hydroxybutanoate (beta-hydroxybutyrate), a common ketone body. The position of the hydroxyl group (C2 vs C3) fundamentally changes the synthetic strategy.

-

Target: this compound

-

CAS: 5094-24-6 (Generic), 3347-90-8 (Free Acid, S-isomer)

-

Primary Challenge: The sodium salt is extremely water-soluble and hygroscopic, making isolation from aqueous reaction mixtures the primary yield-limiting step.

Module 1: Synthetic Route Selection

We recommend two primary routes depending on your starting material availability and chirality requirements.

Decision Matrix

| Feature | Route A: Chemical Diazotization | Route B: Enzymatic Reduction |

| Starting Material | L-2-Aminobutyric Acid (L-ABA) | Sodium 2-Ketobutyrate |

| Chirality Source | Inherited from L-ABA (Retention) | Enforced by Enzyme (L-LDH) |

| Scalability | High (Kg scale) | Medium (g to Kg scale) |

| Primary Yield Loss | Side reactions (elimination) | Cofactor regeneration failure |

| Purity Profile | Good, requires extraction | Excellent (>99% ee) |

Module 2: Chemical Synthesis (Diazotization)

Principle: Reaction of L-2-aminobutyric acid with nitrous acid.[1]

Stereochemistry: Retention of Configuration.

Mechanism:[2] The reaction proceeds via a double inversion mechanism. The neighboring carboxylate group attacks the diazonium intermediate to form an unstable

Optimized Protocol

-

Dissolution: Dissolve L-2-aminobutyric acid (1.0 eq) in 1N H₂SO₄ (approx. 1.2 eq).

-

Diazotization: Cool to -5°C to 0°C . Add aqueous NaNO₂ (1.5 eq) dropwise.

-

Critical Process Parameter (CPP): Temperature must remain < 5°C during addition to prevent elimination to crotonic acid.

-

-

Reaction: Stir at 0°C for 2 hours, then warm to Room Temperature (RT) overnight.

-

Quench: Urea may be added to consume excess nitrous acid (stops brown fume evolution).

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<50%) | Elimination to alkene (2-butenoic acid). | Maintain T < 0°C during NaNO₂ addition. Slow down addition rate. |

| Racemization | Acid concentration too high. | Use H₂SO₄ instead of HCl. Chloride ions can cause competing Sₙ2 reactions (inversion/racemization). |

| Brown Fumes | Excess Nitrous Acid decomposition. | Add Urea at the end of the reaction until gas evolution stops. |

Module 3: Biocatalytic Synthesis (Enzymatic Reduction)

Principle: Asymmetric reduction of 2-ketobutyrate using L-Lactate Dehydrogenase (L-LDH). Yield Driver: Cofactor Recycling. Stoichiometric use of NADH is prohibitively expensive and thermodynamically unfavorable. You must use a coupled regeneration system (Formate Dehydrogenase - FDH).

Workflow Diagram (DOT)

Caption: Coupled enzymatic cycle. FDH drives the equilibrium forward by producing volatile CO2.

Optimized Protocol

-

Buffer: Potassium Phosphate (100 mM, pH 7.0).

-

Substrates: Sodium 2-ketobutyrate (100 mM) + Ammonium Formate (150 mM).

-

Catalysts: NAD+ (1 mM), L-LDH (50 U/mmol), FDH (50 U/mmol).

-

Incubation: 30°C with gentle shaking.

-

Monitoring: Monitor consumption of keto-acid by HPLC or UV (loss of carbonyl absorbance).

Module 4: Downstream Processing (The "Free Acid Switch")

This is the most critical section. Attempting to crystallize the sodium salt directly from the aqueous reaction mixture (whether chemical or enzymatic) will result in a sticky, hygroscopic mess containing buffer salts.

The Solution: Isolate the free acid first, then reform the salt in an anhydrous environment.

Processing Logic (DOT)

Caption: The "Free Acid Switch" strategy separates the product from water-soluble impurities before final salt formation.

Step-by-Step Purification Protocol

-

Acidification: Cool crude mixture to 0°C. Acidify to pH 1.0 using conc. HCl or H₂SO₄.[3]

-

Why: Converts the salt (water-soluble) to the free acid (organic-soluble).

-

-

Extraction: Extract 3x with MTBE (Methyl tert-butyl ether) or Diethyl Ether.

-

Note: Ethyl Acetate is less effective due to higher water miscibility.

-

-

Drying: Dry organic layer over anhydrous Na₂SO₄. Filter and evaporate solvent completely to obtain the free acid as a viscous oil.

-

Salt Formation (Anhydrous):

-

Isolation: Filter the white solid under nitrogen (hygroscopic!). Wash with cold acetone.

FAQ: Troubleshooting & Stability

Q: My final product is a sticky gum, not a powder. Why? A: This is due to residual water. Sodium 2-hydroxybutanoate is extremely hygroscopic.

-

Fix: Use the "Salt Formation (Anhydrous)" method described in Module 4. Do not try to evaporate water to dryness. If you already have a gum, triturate it with anhydrous acetone or diethyl ether to induce crystallization.

Q: How do I check the enantiomeric excess (ee)? A: Direct chiral HPLC of the hydroxy acid is difficult.

-

Method: Derivatize the free acid with Mosher's Acid Chloride or use a Chiralpak AD-H column with hexane/isopropanol mobile phase (requires protonation or esterification).

-

Alternative: Measure optical rotation. Literature value for (S)-2-hydroxybutanoic acid is

(c=1, H2O). Note that the salt and free acid have different rotations.

Q: Can I use D-LDH to get the (R)-enantiomer? A: Yes. D-Lactate Dehydrogenase is commercially available and accepts 2-ketobutyrate, yielding (R)-2-hydroxybutanoate. The protocol remains identical.

References

-

Enzymatic Synthesis & Cofactor Recycling

-

Wichmann, R., & Vasic-Racki, D. (2005). Cofactor Regeneration at the Lab Scale. In Technology Transfer in Biotechnology. Springer.[7]

- Context: Establishes the FDH/Formate system as the standard for NADH recycling in hydroxy acid synthesis.

-

-

Diazotization Mechanism

- Brewster, P., et al. (1950).

- Context: Confirms retention of configuration via the double inversion mechanism for alpha-amino acids.

-

Synthesis from L-2-Aminobutyric Acid

- ChemicalBook Protocols. (2021). Synthesis of (S)

- Context: Provides the specific H2SO4/NaNO2/MTBE extraction protocol yielding 69%.

- Sturzenegger, A., et al. (2018). "Crystallization of Sodium Salt of Organic Acid." Chemical Engineering & Technology.

Sources

- 1. (S)-2-HYDROXYBUTYRIC ACID | 3347-90-8 [chemicalbook.com]

- 2. Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diazotisation [organic-chemistry.org]

- 4. Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

how to improve the resolution of 2-hydroxybutanoate enantiomers

Welcome to the Chiral Separations Technical Support Center. Topic: Resolution of 2-Hydroxybutanoate (2-HB) Enantiomers Ticket ID: #CHIRAL-2HB-OPT Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

2-Hydroxybutanoate (2-HB) is a critical

To resolve (

-

Ligand Exchange Chromatography (LEC-HPLC): The "Gold Standard" for analytical resolution of

-hydroxy acids. -

Enzymatic Kinetic Resolution: The scalable method for production.[2]

-

Chiral Derivatization (GC/HPLC): The troubleshooting alternative when direct detection fails.

Module 1: Ligand Exchange Chromatography (HPLC)

Best For: Analytical purity checks, metabolic profiling, and small-scale purification.

Ligand Exchange Chromatography (LEC) is superior to polysaccharide columns (e.g., OD-H, AD-H) for short-chain

Core Protocol: The Copper(II) System

| Parameter | Recommended Condition | Rationale |

| Column | Chiralpak MA(+) or Phenomenex Chirex 3126 (D-Penicillamine) | These phases are specifically designed for |

| Mobile Phase | 1.0 mM to 2.0 mM CuSO | Copper acts as the bridge for chiral recognition. Methanol modulates retention time. |

| Flow Rate | 0.5 – 1.0 mL/min | Slower flow rates often improve the kinetics of ligand exchange. |

| Detection | UV @ 254 nm (Indirect) or 230 nm (Direct) | The Cu-complex absorbs at 254 nm. As the analyte elutes, it disrupts the baseline, often creating a vacancy peak or enhanced absorbance. |

| Temperature | 25°C - 40°C | Higher temperature improves mass transfer and sharpens peaks. |

Troubleshooting Guide (Q&A)

Q: My peaks are incredibly broad and tailing. Is the column dead? A: Likely not. Broad peaks in LEC are usually due to slow ligand exchange kinetics.

-

Fix 1: Increase the column temperature to 40-50°C. This speeds up the exchange rate of the copper complex.

-

Fix 2: Verify the CuSO

concentration. If the mobile phase is too dilute (<0.5 mM), there isn't enough copper to form the complex rapidly. Increase to 2.0 mM.

Q: I see no peaks, only a flat baseline. A: 2-HB has poor UV absorbance. In LEC, you are often detecting the copper complex, not the acid itself.

-

Fix: Switch to a Refractive Index (RI) detector if available. If using UV, ensure you are monitoring the copper-ligand band (typically 240-254 nm) where the complex absorbs.

Q: The retention times are shifting between runs.

A: The equilibrium of the column is sensitive to pH and temperature. Ensure your mobile phase pH is roughly 4.5–5.5 (natural pH of CuSO

Module 2: Enzymatic Kinetic Resolution

Best For: Preparative scale (grams to kilograms) synthesis of enantiopure 2-HB.

Direct resolution of the free acid is difficult. The industry standard is the Kinetic Resolution of the Ester (e.g., Ethyl 2-hydroxybutyrate) using Candida antarctica Lipase B (CAL-B).

Workflow Logic

The lipase will selectively acetylate one enantiomer (usually the

Figure 1: Enzymatic Kinetic Resolution workflow for Ethyl 2-hydroxybutyrate using Lipase B.

Protocol & Optimization

-

Substrate: Ethyl 2-hydroxybutyrate (100 mM).

-

Acyl Donor: Vinyl acetate (3-5 equivalents). Vinyl acetate is irreversible because the byproduct (vinyl alcohol) tautomerizes to acetaldehyde.

-

Solvent: MTBE (Methyl tert-butyl ether) or Hexane. Hydrophobic solvents preserve enzyme activity.

-

Enzyme: Novozym 435 (Immobilized CAL-B).

Troubleshooting Guide (Q&A)

Q: The reaction stops at 30% conversion. Why? A: Enzyme inhibition or water accumulation.

-

Fix: Add molecular sieves (4Å) to the reaction vessel. Even trace water allows the lipase to perform hydrolysis (reverse reaction) rather than transesterification.

Q: My E-value (Enantiomeric Ratio) is low (<20). A: Temperature is the enemy of selectivity here.

-

Fix: Lower the temperature to 4°C - 10°C. While the reaction will be slower, the enzyme's discrimination between enantiomers often improves significantly at lower temperatures.

Module 3: Derivatization Strategies (GC/HPLC)

Best For: Trace analysis in biological samples (e.g., serum/urine) where sensitivity is key.

If direct LEC-HPLC fails, derivatization converts the enantiomers into diastereomers , which can be separated on standard achiral columns (C18 or standard GC phases).

Comparison of Derivatization Agents

| Method | Reagent | Detection | Pros | Cons |

| Mosher's Method | MTPA-Cl (Mosher's Acid Chloride) | HPLC-UV / NMR | Highly distinct diastereomers; NMR confirmation possible. | Reagent is expensive; requires dry conditions. |

| Chiral Alcohol | (+)-Menthol / HCl | GC-MS | Excellent separation on standard DB-5 columns. | Requires heating (80°C+); harsh acidic conditions. |

| Fluorescent Tag | (S)-N-(4-Nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | HPLC-FLD | Extremely high sensitivity (femtomole range). | Complex synthesis of the tag may be required. |

Decision Tree for Method Selection

Figure 2: Decision matrix for selecting the optimal resolution strategy.

References

-

Davankov, V. A. (2003).[3] Enantioselective ligand exchange in modern separation techniques.[3][4][5] Journal of Chromatography A. Link

-

Phenomenex. (2024). Chiral HPLC Separations: Ligand Exchange Guide. Phenomenex Technical Notes. Link

-

Pàmies, O., & Bäckvall, J. E. (2002).

-hydroxy esters. Journal of Organic Chemistry. Link -

Sigma-Aldrich. (2024). (S)-2-Hydroxybutyric acid for chiral derivatization specifications. Link

-

Shodex. (2024). Separation Modes: Ligand Exchange Chromatography Mechanism.[3][4][5][6] Shodex Technical Library. Link

Sources

- 1. Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers [ccspublishing.org.cn]

- 2. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral Separation by HPLC Using the Ligand-Exchange Principle | Springer Nature Experiments [experiments.springernature.com]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. shodex.com [shodex.com]

Technical Support Center: Matrix Effects in LC-MS Analysis of Sodium (S)-2-Hydroxybutanoate

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals. Scope: Troubleshooting, mechanistic understanding, and validated protocols for mitigating ion suppression/enhancement in the quantification of small polar organic acids.

Executive Summary: The Analytical Challenge

Sodium (S)-2-hydroxybutanoate (also known as

-

Retention Issues: It is poorly retained on standard C18 columns, often eluting in the void volume where salts and unretained matrix components cause massive signal suppression.

-

Endogenous Presence: It is a naturally occurring metabolite (linked to oxidative stress and insulin resistance), meaning "blank" biological matrices are rarely truly blank.

-

Ionization Competition: In Negative Electrospray Ionization (ESI-), it competes for surface charge with highly abundant endogenous species like phospholipids and other organic acids.

This guide provides a modular troubleshooting framework to diagnose, mitigate, and validate against these matrix effects.

Module 1: Diagnosis – Do I Have a Matrix Effect?

Q: My linearity is poor, and sensitivity drops in patient samples compared to solvent standards. Is this a matrix effect?

A: Likely, yes. Matrix effects (ME) manifest as the alteration of ionization efficiency by co-eluting components. You must distinguish between extraction recovery (loss during sample prep) and matrix effect (suppression/enhancement in the source).

Protocol 1: The Post-Column Infusion (Qualitative)

The Gold Standard for visualizing suppression zones.

Objective: Map the chromatographic regions where your matrix suppresses ionization.[1]

-

Setup:

-

Syringe Pump: Infuse a constant flow of this compound standard (e.g., 1 µg/mL in mobile phase) at 10 µL/min into the LC flow after the column but before the MS source via a T-piece.

-

LC System: Inject a "Blank" Matrix Extract (processed plasma/urine without analyte).

-

-

Acquisition: Monitor the MRM transition for 2-hydroxybutanoate (e.g., m/z 103.0 → 57.0).

-

Analysis:

-

The baseline should be elevated and stable due to the infusion.

-

Look for dips (suppression) or peaks (enhancement) in the baseline at the retention time where the analyte would elute.

-

Interpretation:

-

Scenario A: A sharp dip occurs exactly at your analyte's retention time.

-

Scenario B: The baseline is stable.

Figure 1: Decision tree for diagnosing matrix effects using Post-Column Infusion.

Module 2: Chromatographic Solutions

Q: My analyte elutes at 0.8 minutes on a C18 column. How do I move it away from the void volume?

A: this compound is too polar for standard C18 retention. You are likely eluting it with the "salt dump," leading to severe suppression.

Recommended Strategy: HILIC (Hydrophilic Interaction Liquid Chromatography)

HILIC is superior for small polar acids because it uses a high-organic mobile phase as the weak solvent, which enhances ESI desolvation efficiency (increasing sensitivity) and retains polar compounds strongly.

Comparison of Column Chemistries:

| Feature | C18 (Reverse Phase) | HILIC (Amide or Diol) |

| Retention Mechanism | Hydrophobic interaction | Partitioning into water layer |

| Elution Order | Polar elutes first (Void volume risk) | Polar elutes last (Retained) |

| Mobile Phase | High Aqueous (Poor desolvation) | High Organic (Good desolvation) |

| Matrix Separation | Co-elutes with salts/polar matrix | Separates from salts/lipids |

| Recommendation | Not Recommended | Highly Recommended |

Technical Tip: If you must use Reverse Phase, consider Ion Pairing agents (e.g., tributylamine), but be warned: these reagents permanently contaminate the MS source and should be a last resort.

Module 3: The "Endogenous" Problem

Q: I see a peak in my "blank" plasma. How do I calculate recovery or build a calibration curve?

A: 2-hydroxybutanoate is an endogenous metabolite.[5][7] You cannot find a human "blank." You have two validated options for calibration:

Option A: Surrogate Matrix Approach

Use a synthetic matrix that mimics the physical properties of the biological fluid but contains no analyte.

-

Matrices: PBS with 4% BSA (Bovine Serum Albumin) or synthetic urine.

-

Validation Requirement: You must prove "Parallelism."

-

Spike the analyte into the Surrogate Matrix and the Authentic Matrix at multiple levels.

-

Plot the response curves.[2] The slopes must be statistically identical (parallel). If they are not, the matrix effect differs between them, and this method is invalid.

-

Option B: Standard Addition (The "Truth" Method)

If parallelism fails, use Standard Addition.

-

Take the patient sample.

-

Aliquot into 4 tubes.

-

Spike increasing known amounts of standard (0, X, 2X, 3X) into the aliquots.

-

Plot Concentration (x-axis) vs. Response (y-axis).

-

The negative x-intercept is the endogenous concentration.

Module 4: Internal Standards (The Ultimate Correction)

Q: Can I use an analog like 3-hydroxybutyrate as an Internal Standard?

A: No. 3-hydroxybutyrate (Beta-HB) is a structural isomer, not a stable isotope. It may separate chromatographically from 2-hydroxybutyrate. If they do not co-elute perfectly, the IS will not experience the same matrix effect at the same time as the analyte.

Requirement: You must use a Stable Isotope Labeled (SIL) Internal Standard .[2]

-

Recommended: this compound-13C4 or -d3.

-

Why? A SIL co-elutes exactly with the analyte. If the matrix suppresses the analyte signal by 50%, it also suppresses the SIL by 50%. The ratio (Analyte/IS) remains constant, correcting the quantitative error.

Figure 2: Mechanism of ESI- Ion Suppression. Phospholipids (Matrix) monopolize the droplet surface, preventing the analyte from entering the gas phase.

Module 5: Quantitative Validation of Matrix Effect

Protocol 2: Post-Extraction Spike Method (Matuszewski Method) Use this to calculate the exact % Matrix Effect (ME) and Recovery (RE).

Prepare three sets of samples:

-

Set A (Neat Standards): Analyte in pure solvent/mobile phase.

-

Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the extract.

-

Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract.

Calculations:

-

Matrix Effect (%):

.-

< 100% = Suppression.

-

100% = Enhancement.

-

-

Recovery (%):

.-

Measures efficiency of the extraction step (SPE/PPT).

-

-

Process Efficiency (%):

.-

The total yield of the method.

-

Acceptance Criteria:

-

A "good" method has ME between 85-115%.

-

If ME is < 50% (severe suppression), the method is not robust, even with an Internal Standard. You must improve sample cleanup (e.g., use Phospholipid Removal Plates).

References

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.

-

Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

-

Jemal, M. (2000). High-throughput quantitative bioanalysis by LC/MS/MS. Biomedical Chromatography.

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A surrogate analyte-based LC-MS/MS method for the determination of γ-hydroxybutyrate (GHB) in human urine and variation of endogenous urinary concentrations of GHB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spectrum.library.concordia.ca [spectrum.library.concordia.ca]

- 7. researchgate.net [researchgate.net]

solubility problems of Sodium (S)-2-hydroxybutanoate in organic solvents

Executive Summary: The Ionic Lattice Challenge